molecular formula C16H21N5O2S B6435512 N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2549047-00-7

N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide

Cat. No. B6435512
CAS RN: 2549047-00-7
M. Wt: 347.4 g/mol
InChI Key: ZHVDVPZSHAXVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide” is a compound that features the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds . It is a part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of this compound involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatization to give novel compounds with potential as kinase inhibitors . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of this compound addresses key pharmacophoric elements of the kinase ATP pocket . It is a part of a series of potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors which bind to Fe(II) in the active site .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, cyclization, elimination, methylation, and derivatization . The reaction was optimized by varying solvents, catalysts, and the use of microwave irradiation .

Scientific Research Applications

Histone Lysine Demethylase Inhibitors

This compound has been found to be a potent inhibitor of histone lysine demethylases KDM4 (JMJD2) and KDM5 (JARID1) . These enzymes are involved in the removal of methyl groups from lysine residues on histones, which is a key process in the regulation of gene expression. Inhibition of these enzymes can have significant implications in the treatment of diseases like cancer where abnormal gene expression plays a crucial role .

Cell Permeability

The compound demonstrates good cell permeability in the Caco-2 assay . This is an important property for potential drugs as it allows them to cross cell membranes and reach their target sites of action within cells .

CDK2 Inhibitors

Derivatives of the compound have been found to be potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it a promising target for cancer therapeutics .

Anti-proliferative Activity

Some derivatives of the compound have shown significant anti-proliferative activity against various cancer cell lines . This includes MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer) cell lines .

Apoptosis Induction

The compound and its derivatives have been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unwanted cells. Inducing apoptosis in cancer cells can help to stop their proliferation and spread .

Structure-Based Drug Design

The compound has been used in structure-based drug design to develop new inhibitors . Its pyrido[3,4-d]pyrimidine core has been used as a scaffold to design new compounds with improved potency and selectivity .

Future Directions

The future directions for this compound could involve further investigations into its potential as a cancer treatment. It has shown potent dual activity against examined cell lines and CDK2 , suggesting potential for further development and optimization. The introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core significantly improved HLM stability, which could be a direction for future research .

properties

IUPAC Name

N-methyl-N-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-20(24(22,23)13-4-5-13)12-3-2-8-21(10-12)16-14-6-7-17-9-15(14)18-11-19-16/h6-7,9,11-13H,2-5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVDVPZSHAXVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C2=NC=NC3=C2C=CN=C3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.